1-(2,4-dichlorobenzyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
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Overview
Description
1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the substituent groups. One common synthetic route involves the condensation of 2,4-dichlorobenzyl chloride with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow microreactor systems have been employed to enhance reaction efficiency and control reaction parameters such as temperature and residence time . This approach minimizes side reactions and improves overall yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichloro-phenyl)-2-imidazol-1-yl-ethanol: This compound shares the dichlorophenyl group and exhibits similar chemical reactivity.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: This compound also contains dichlorophenyl and methoxyphenyl groups and is studied for its antimicrobial properties.
Uniqueness
1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituent groups and the benzodiazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18Cl2N2O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C23H18Cl2N2O/c1-28-19-11-6-16(7-12-19)8-13-23-26-21-4-2-3-5-22(21)27(23)15-17-9-10-18(24)14-20(17)25/h2-14H,15H2,1H3/b13-8+ |
InChI Key |
IZGJGSSQTNDYJK-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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